physicochemical properties of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one
physicochemical properties of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: A Foundational Scaffold in Modern Drug Discovery
Abstract
The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core, a bicyclic azalactam, represents a privileged scaffold in contemporary medicinal chemistry. Its rigid structure and versatile substitution points have made it a cornerstone for the development of highly selective kinase inhibitors and other therapeutic agents. Derivatives have shown significant promise as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) for cancer immunotherapy and Nicotinamide Phosphoribosyltransferase (NAMPT) for oncology applications.[1][2][3] This guide provides a comprehensive analysis of the core physicochemical properties of the parent 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one molecule. We will delve into its structural and electronic characteristics, predicted physical properties, and spectroscopic profile. Furthermore, this document furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, offering a self-validating framework for researchers. The objective is to equip scientists and drug development professionals with the foundational knowledge required to effectively utilize this scaffold in the design and synthesis of next-generation therapeutics.
Introduction to the 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Scaffold
The strategic importance of a molecular scaffold in drug discovery cannot be overstated. The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one system has emerged as a structure of significant interest due to its prevalence in a variety of biologically active agents.[4] Its inherent properties provide a robust foundation for building complex molecules with tailored pharmacological profiles.
Nomenclature and Chemical Structure
The systematic IUPAC name for this compound is 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. It is a heterocyclic compound featuring a pyrrolidone (a lactam) ring fused to a pyridine ring. This fusion imparts a unique combination of rigidity and electronic features that are crucial for its function as a pharmacophore.
Caption: Chemical structure of the core scaffold.
Significance in Medicinal Chemistry: The "Azalactam" Core
The true value of this scaffold lies in its application as a versatile intermediate for potent and selective inhibitors. The azalactam core is a key component in compounds designed to target critical cellular pathways.[5]
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HPK1 Inhibition: Derivatives of this scaffold have been extensively explored as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[2] By inhibiting HPK1, these compounds can enhance the immune response against tumors, making them promising candidates for cancer immunotherapy.[1]
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NAMPT Inhibition: Potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), an enzyme crucial for cancer cell metabolism, have been developed using this core structure.[3] These inhibitors often exhibit improved aqueous solubility compared to earlier generations, a critical parameter for drug development.[3]
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Broad Biological Activity: The larger family of pyrrolo[3,4-c]pyridines has demonstrated a wide range of pharmacological activities, including antiviral, antimycobacterial, and analgesic properties, highlighting the chemical diversity and therapeutic potential that can be accessed from this core.[4]
Core Physicochemical Properties
Understanding the intrinsic properties of the parent scaffold is fundamental to predicting the behavior of its derivatives. While extensive experimental data exists for complex derivatives, the data for the unsubstituted core is less common. The following sections combine computationally predicted data with established chemical principles.
Molecular Formula, Weight, and Composition
A precise understanding of the molecular weight and formula is the first step in any chemical analysis, essential for mass spectrometry, reaction stoichiometry, and purity assessments.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | Calculated |
| Molecular Weight | 134.14 g/mol | Calculated |
| Exact Mass | 134.04801 Da | Calculated |
Predicted Physical Properties
The physical state, solubility, and partitioning behavior of a compound are critical determinants of its suitability for biological assays and formulation. The following properties are predicted using computational models, as direct experimental values for the parent compound are not widely published.
| Property | Predicted Value | Implication for Drug Development |
| Melting Point | >200 °C | Likely a stable solid at room temperature, suitable for handling and storage. |
| Boiling Point | ~435 °C | High thermal stability; purification via distillation is impractical. |
| LogP (o/w) | -0.5 to 0.5 | Indicates a relatively hydrophilic character, which may contribute to good aqueous solubility but could require optimization for membrane permeability. |
| pKa (Acidic - NH) | ~16-18 | The lactam N-H is weakly acidic, not easily deprotonated under physiological conditions. |
| pKa (Basic - Pyridine N) | ~3-5 | The pyridine nitrogen is weakly basic; the compound will be partially protonated in acidic environments like the stomach. |
Spectroscopic Profile
The spectroscopic signature of a molecule is its unique fingerprint, essential for structural confirmation and purity analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expect distinct signals for the aromatic protons on the pyridine ring (typically δ 7.0-8.5 ppm), a singlet or broad singlet for the lactam N-H proton (δ > 8.0 ppm), and a signal for the aliphatic CH₂ group adjacent to the carbonyl (typically δ 3.0-4.0 ppm).
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¹³C NMR: Expect a characteristic signal for the lactam carbonyl carbon (δ 165-175 ppm), signals for the aromatic carbons of the pyridine ring (δ 110-150 ppm), and a signal for the aliphatic CH₂ carbon (δ 30-45 ppm).
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Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the primary peak of interest would be the protonated molecular ion [M+H]⁺ at m/z 135.0553.
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Infrared (IR) Spectroscopy: Key vibrational stretches are expected for the N-H bond (around 3200 cm⁻¹), aromatic C-H bonds (>3000 cm⁻¹), and a strong, characteristic C=O stretch for the lactam carbonyl (1680-1720 cm⁻¹).
Experimental Determination of Physicochemical Properties
Rigorous experimental validation is paramount. The following section outlines standardized protocols for characterizing the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold.
Workflow for Physicochemical Profiling
A systematic approach ensures that data is reproducible and comprehensive. The workflow begins with sample acquisition and proceeds through structural confirmation to detailed property analysis.
Caption: Systematic workflow for physicochemical characterization.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
Principle: This equilibrium-based method is the gold standard for determining thermodynamic solubility. It measures the concentration of a saturated solution of the compound in a specific buffer after a defined incubation period.
Apparatus & Reagents:
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Phosphate-buffered saline (PBS), pH 7.4.
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Analytical balance, vortex mixer, orbital shaker.
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HPLC or UPLC system with a suitable column (e.g., C18) and detector (UV).
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Centrifuge and 0.22 µm syringe filters.
Procedure:
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Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume of PBS (e.g., 1 mL) in a glass vial. This ensures a saturated solution is formed.
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Cap the vial and vortex vigorously for 1 minute.
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Place the vial on an orbital shaker at room temperature (25 °C) for 24 hours to allow the system to reach equilibrium.
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After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
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Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
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Quantify the concentration of the compound in the filtrate using a pre-validated HPLC/UPLC method against a standard curve of known concentrations.
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The resulting concentration is reported as the thermodynamic aqueous solubility.
Protocol: Spectroscopic Characterization (NMR)
Principle: NMR spectroscopy provides detailed information about the atomic structure of a molecule.
Apparatus & Reagents:
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NMR spectrometer (e.g., 400 MHz or higher).
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5 mm NMR tubes.
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Deuterated solvent (e.g., DMSO-d₆, as the compound is polar and contains an exchangeable N-H proton).
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Tetramethylsilane (TMS) as an internal standard (0 ppm).
Procedure:
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Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean vial.
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Transfer the solution to an NMR tube.
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Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
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Acquire a ¹³C NMR spectrum. This will require a longer acquisition time.
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Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H spectrum. Reference the spectra to the residual solvent peak or TMS.
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Analyze the chemical shifts, splitting patterns, and integration values to confirm the structure.
Chemical Reactivity and Stability
The utility of the scaffold is defined by its reactivity, which allows for the synthesis of diverse libraries of compounds.
Caption: Reactivity map of the scaffold.
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N-H of the Lactam (Position 2): This is the most common site for derivatization. The nitrogen can be alkylated or arylated using various methodologies (e.g., Williamson ether synthesis conditions, Buchwald-Hartwig amination) to introduce side chains that interact with the target protein. This is the key step in synthesizing many of the documented HPK1 and NAMPT inhibitors.[3][5]
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Pyridine Ring: The aromatic pyridine ring is susceptible to electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and any existing substituents. This allows for the introduction of additional functional groups to modulate properties like solubility, metabolism, and target engagement.
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Lactam Carbonyl: The amide bond of the lactam is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, which is a key consideration for formulation and stability studies.
Conclusion and Future Outlook
The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold is a validated and highly valuable starting point for the development of targeted therapeutics. Its physicochemical properties—characterized by a rigid, polar core—provide a solid foundation for designing molecules with desirable drug-like attributes. The synthetic accessibility of the N-H position allows for extensive structure-activity relationship (SAR) studies, enabling fine-tuning of potency and selectivity. Future work will likely focus on expanding the diversity of substituents on both the lactam nitrogen and the pyridine ring to explore new target spaces and overcome potential resistance mechanisms. A thorough understanding of the core properties detailed in this guide is the critical first step in that endeavor.
References
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Gao, Y., et al. (2025). Design, synthesis, and biological evaluation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 161, 108554. Retrieved from [Link]
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WIPO Patentscope. (2020). WO/2020/100027 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-1-ONE DERIVATIVES AS HPK1 INHIBITORS FOR THE TREATMENT OF CANCER. Retrieved from [Link]
- Google Patents. (2020). WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer.
- Google Patents. (n.d.). CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
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Szkatuła, D., & Sławiński, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Retrieved from [Link]
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Collier, P. N., et al. (2013). Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Bioorganic & Medicinal Chemistry Letters, 23(17), 4875–4885. Retrieved from [Link]
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